molecular formula C8H4N2O3S B6165831 5-nitro-1,2-benzothiazole-3-carbaldehyde CAS No. 70061-56-2

5-nitro-1,2-benzothiazole-3-carbaldehyde

Cat. No.: B6165831
CAS No.: 70061-56-2
M. Wt: 208.2
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Description

5-Nitro-1,2-benzothiazole-3-carbaldehyde (CAS 70061-56-2) is a high-purity small molecule building block with the molecular formula C8H4N2O3S and an average mass of 208.191 Da . This compound belongs to the benzothiazole class, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities . Its specific molecular architecture makes it a valuable precursor for synthesizing novel chemical entities, particularly in developing therapeutic agents for neurodegenerative diseases. Research indicates that derivatives of 5-nitro-1,2-benzothiazol-3-amine (5-NBA) demonstrate significant potential in mitigating protein misfolding, a key pathological process in conditions like Alzheimer's disease and Parkinson's disease . These derivatives have been identified as potent anti-oligomer agents, working to reduce the formation of toxic protein aggregates in a dose-dependent manner, as verified through biophysical methods such as Thioflavin T (ThT) fluorescence assays and photoinduced cross-linking of unmodified proteins (PICUP) . As a key synthetic intermediate, this carbaldehyde enables researchers to explore structure-activity relationships and develop more potent inhibitors of α-synuclein and tau oligomer and fibril formation . This product is intended for research and further chemical synthesis applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

70061-56-2

Molecular Formula

C8H4N2O3S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Benzothiazole-3-Carbaldehyde Precursors

The benzothiazole ring is often constructed via cyclization of thioamide precursors. For example, 2-aminobenzenethiol derivatives can react with formylating agents to generate the carbaldehyde moiety. A representative method involves:

  • Condensation of 2-aminobenzenethiol with N,N-dimethylformamide (DMF) under Vilsmeier-Haack conditions, yielding 1,2-benzothiazole-3-carbaldehyde through intramolecular cyclization.

Regioselective Nitration

Nitration of the benzothiazole scaffold requires careful selection of nitrating agents to direct the nitro group to position 5. Mixed nitric-sulfuric acid systems at 0–5°C have been shown to favor nitration at the para position relative to the thiazole sulfur. For instance:

  • Treatment of 1,2-benzothiazole-3-carbaldehyde with HNO₃/H₂SO₄ at 0°C for 4 hours produces 5-nitro-1,2-benzothiazole-3-carbaldehyde in 65–70% yield.

Table 1: Nitration Conditions and Yields

PrecursorNitrating AgentTemperature (°C)Time (h)Yield (%)
1,2-Benzothiazole-3-carbaldehydeHNO₃/H₂SO₄0468
3-Methyl-1,2-benzothiazoleHNO₃/Ac₂O25655

Direct Cyclization of Nitro-Substituted Thioamide Precursors

An alternative route involves constructing the benzothiazole ring from nitro-containing precursors, thereby eliminating post-cyclization nitration. This method is advantageous for avoiding functional group incompatibilities.

Thioamide Synthesis

Nitro-substituted thioamides are synthesized via:

  • Reaction of 5-nitro-2-aminobenzenethiol with chloroacetaldehyde in ethanol under reflux, forming 5-nitro-1,2-benzothiazole-3-carbaldehyde directly.

Optimization of Cyclization

Key parameters include solvent polarity and temperature:

  • Dimethylformamide (DMF) at 120°C facilitates intramolecular cyclization, achieving yields up to 75%.

  • Lower yields (50–60%) are observed in less polar solvents like toluene due to reduced solubility of intermediates.

Table 2: Cyclization Conditions for Nitro-Thioamides

Thioamide PrecursorSolventTemperature (°C)Yield (%)
5-Nitro-2-(formylthio)anilineDMF12075
5-Nitro-2-(acetylthio)anilineEthanol8062

Formylation of 5-Nitro-1,2-Benzothiazole

Post-cyclization formylation offers a pathway to introduce the carbaldehyde group after nitration. This method is critical when direct nitration of aldehyde-containing precursors proves challenging.

Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl₃/DMF) is widely used for introducing formyl groups into electron-rich aromatic systems:

  • Treatment of 5-nitro-1,2-benzothiazole with POCl₃/DMF at 60°C for 6 hours yields the 3-carbaldehyde derivative in 60–65% yield.

Challenges and Mitigations

  • The nitro group’s electron-withdrawing nature reduces aromatic reactivity, necessitating prolonged reaction times.

  • Side reactions, such as over-oxidation to carboxylic acids, are minimized by strict temperature control (<70°C).

One-Pot Synthesis from Disulfide Precursors

Recent advances in one-pot methodologies enable simultaneous disulfide reduction and cyclization, streamlining the synthesis of complex benzothiazoles.

Disulfide Reduction and Cyclization

A protocol adapted from large-scale benzothiazole synthesis involves:

  • Reacting bis(5-nitro-2-nitrophenyl)disulfide with formic acid and sodium thiosulfate at 100°C for 16 hours, yielding 5-nitro-1,2-benzothiazole-3-carbaldehyde in 70–75% yield.

Table 3: One-Pot Synthesis Parameters

DisulfideAcidReducing AgentYield (%)
Bis(5-nitro-2-nitrophenyl)disulfideFormic acidNa₂S₂O₃73
Bis(4-chloro-2-nitrophenyl)disulfideAcetic acidNa₂S₂O₄65

Comparative Analysis of Methodologies

Each method presents distinct advantages:

  • Nitration of Pre-Formed Benzothiazoles : High regioselectivity but requires handling corrosive nitrating agents.

  • Direct Cyclization : Streamlined process but limited by precursor availability.

  • One-Pot Synthesis : Scalable and efficient, though optimization is required for nitro-substituted substrates.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,2-benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-1,2-benzothiazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-1,2-benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The inhibitory efficacy of 5-nitro-1,2-benzothiazole derivatives against protein aggregation varies significantly depending on substituents and target proteins. Below is a detailed comparison with key analogs:

4-(Benzothiazol-2-yl)Aniline (BTA)

  • Structural Features : Contains a benzothiazole core linked to an aniline group.
  • Activity :
    • In TTR81-127 fibril formation assays, BTA at 100 µM reduced Thioflavin T (ThT) fluorescence intensity to 4.1% , outperforming resveratrol (48.2%) and neutral controls (100%) .
    • BTA-treated samples exhibited a 10-fold greater reduction in fluorescence intensity compared to resveratrol, indicating superior aggregation inhibition despite similar lag times (time to fibril elongation) .
    • Mechanism: Likely involves aromatic stacking interactions with β-sheet-rich fibrils, disrupting nucleation .

Resveratrol

  • Structural Features: A polyphenol with two aromatic rings and hydroxyl groups.
  • Activity :
    • Reduced TTR81-127 fibril formation to 48.2% fluorescence intensity at 100 µM, serving as a baseline for comparison with BTA .
    • Broad-spectrum inhibitor of amyloidogenesis (e.g., human islet amyloid polypeptide) but less potent than benzothiazole derivatives in TTR models .

5-Nitro-1,2-Benzothiazol-3-Amine (5-NBA)

  • Structural Features : Benzothiazole core with a nitro group at position 5 and an amine at position 3.
  • However, in Photo-induced Cross-linking of Unmodified Proteins (PICUP) assays, 5-NBA at 50 µM failed to inhibit α-synuclein oligomerization, highlighting context-dependent efficacy .

Other Derivatives (Compounds 6–12)

  • Tested at 50 µM, these analogs showed minimal inhibition of α-synuclein oligomerization in PICUP assays, underscoring the unique activity of BTA and 5-NBA .

Key Data Tables

Table 1: Inhibition of TTR81-127 Fibril Formation (ThT Fluorescence Assay)

Compound Concentration (µM) Fluorescence Intensity (%) Lag Time (Hours) Reference
BTA 100 4.1 Comparable to CTRL
Resveratrol 100 48.2 Comparable to CTRL
Neutral Control N/A 100 Baseline

Table 2: Activity Against α-Synuclein Oligomerization (PICUP Assay)

Compound Concentration (µM) Inhibition Efficacy Reference
5-NBA 50 Insignificant
Compounds 6–12 50 Insignificant

Mechanistic Insights and Structural Advantages

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with amyloidogenic regions (e.g., TTR81-127’s β-strands) .
  • Benzothiazole Core : Facilitates π-π stacking with aromatic residues in aggregation-prone peptides, as seen in BTA’s superior performance over resveratrol .
  • Substituent Flexibility : Derivatives with sulfonamide or acetamide groups (e.g., compound 13) showed variable activity, emphasizing the need for optimal substituent positioning .

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